L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid

Description

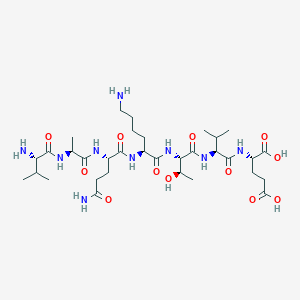

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid is a linear heptapeptide with the sequence Val-Ala-Gln-Lys-Thr-Val-Glu. Its molecular formula is C₃₅H₆₁N₉O₁₅, and its molecular weight is approximately 980.93 g/mol (calculated based on residue masses). The peptide features a combination of charged (lysine, glutamic acid), polar (threonine, glutamine), and hydrophobic (valine, alanine) residues, which influence its solubility, stability, and biological interactions.

Properties

CAS No. |

651292-11-4 |

|---|---|

Molecular Formula |

C33H59N9O12 |

Molecular Weight |

773.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C33H59N9O12/c1-15(2)24(36)30(50)37-17(5)27(47)38-20(10-12-22(35)44)28(48)39-19(9-7-8-14-34)29(49)42-26(18(6)43)32(52)41-25(16(3)4)31(51)40-21(33(53)54)11-13-23(45)46/h15-21,24-26,43H,7-14,34,36H2,1-6H3,(H2,35,44)(H,37,50)(H,38,47)(H,39,48)(H,40,51)(H,41,52)(H,42,49)(H,45,46)(H,53,54)/t17-,18+,19-,20-,21-,24-,25-,26-/m0/s1 |

InChI Key |

FZBTUOUFZYHYSX-QWQTXUAMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for synthesizing peptides due to its efficiency and the ability to automate the process. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Attachment of the First Amino Acid : The first amino acid, typically protected at the amino group (e.g., using Fmoc or Boc protection), is covalently attached to a solid support resin.

Deprotection : The protecting group is removed using a suitable reagent (e.g., piperidine for Fmoc) to expose the amino group for subsequent coupling.

Coupling : The next protected amino acid is activated (commonly with coupling agents like HBTU or DIC) and added to the growing chain.

Repetition : The deprotection and coupling steps are repeated until the desired sequence is achieved.

Cleavage and Deprotection : Once synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.

The typical reaction conditions include:

Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used as solvents during coupling reactions.

Temperature : Reactions are usually conducted at room temperature or slightly elevated temperatures for optimal reactivity.

Purification : The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC), typically employing C18 columns with acetonitrile-water gradients.

Enzymatic Synthesis

3.1 Overview of Enzymatic Methods

Enzymatic synthesis offers an alternative route that can be more environmentally friendly and may lead to fewer by-products compared to chemical synthesis. This method often utilizes specific enzymes such as ligases or proteases.

A notable method involves using an enzyme like L-amino acid α-ligase, which catalyzes the formation of peptide bonds between amino acids under mild conditions:

Substrate Preparation : The amino acids are prepared in their free form or as activated derivatives.

Enzyme Reaction : The enzyme facilitates the condensation of two amino acids, forming a dipeptide, which can be further extended by adding additional amino acids sequentially.

Conditions : Reactions are typically conducted in buffered solutions at physiological pH and temperature, which can enhance enzyme activity and stability.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| SPPS | High efficiency, automation capability | Requires expensive equipment, potential racemization |

| Enzymatic | Mild reaction conditions, fewer by-products | Slower reaction rates, enzyme cost |

Challenges in Peptide Synthesis

Both methods face challenges such as:

Racemization : During chemical synthesis, protecting groups can lead to racemization of chiral centers, resulting in unwanted by-products.

Yield and Purity : Achieving high yields and purity can be difficult; thus, rigorous purification steps are necessary after synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

Oxidation: Sulfoxides, disulfides.

Reduction: Free thiols.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Biological Significance

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid is composed of several amino acids that play crucial roles in biological processes. Each component contributes to the peptide's overall function, particularly in protein synthesis and metabolic pathways.

- Amino Acids Composition :

- Valine (Val)

- Alanine (Ala)

- Glutamine (Gln)

- Lysine (Lys)

- Threonine (Thr)

- Glutamic Acid (Glu)

These amino acids are known for their roles in muscle metabolism, immune response, and cellular repair mechanisms.

Nutritional Supplementation

One of the primary applications of this compound is in nutritional supplements, particularly for athletes and individuals undergoing physical rehabilitation. The peptide aids in muscle recovery and growth by providing essential amino acids that support protein synthesis.

- Case Study : A study involving athletes showed that supplementation with similar peptides enhanced muscle recovery post-exercise, leading to improved performance metrics over a controlled period.

Immunomodulatory Effects

This compound has been investigated for its potential immunomodulatory effects. Glutamine, one of its components, plays a significant role in maintaining gut health and supporting immune function.

- Research Findings : Research indicates that glutamine supplementation can enhance the proliferation of lymphocytes and improve gut barrier function, which is critical during stress or illness.

Drug Development

The unique structure of this compound makes it a candidate for drug development, particularly in creating targeted therapies for metabolic disorders and immune-related diseases.

- Example : Peptides similar to this compound have been explored as potential treatments for conditions like cachexia and Crohn's disease due to their ability to modulate metabolic pathways and enhance nutrient absorption.

Enzyme Interaction Studies

This compound has been utilized in biochemical studies to understand enzyme interactions and protein folding mechanisms.

- Data Table: Enzyme Interactions with Peptide

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid with three structurally or functionally related peptides from the evidence:

Key Findings from Comparative Analysis

Chain Length and Complexity :

- The target heptapeptide is significantly smaller than Rusalatide Acetate (20+ residues) and the 16-residue compound in . Shorter peptides like the target compound generally exhibit better membrane permeability but may lack the conformational stability of larger peptides .

- In contrast, L-Tyrosinamide (CAS 863033-53-8) is even shorter (6 residues) and contains aromatic (Tyr) and positively charged (Arg) residues, which may enhance receptor binding specificity compared to the target’s lysine and glutamic acid .

Functional Residues: Rusalatide Acetate includes cysteine, enabling disulfide bond formation for structural rigidity—a feature absent in the target compound. This difference may explain Rusalatide’s superior stability in wound-healing applications .

Therapeutic Potential: While Rusalatide is clinically validated for tissue repair, the target peptide’s lack of cysteine or proline residues (common in structural proteins) suggests alternative mechanisms, such as modulating enzymatic activity or immune responses . The compound in contains multiple proline and glycine residues, which are typical in collagen-mimetic peptides, hinting at possible applications in connective tissue repair—a contrast to the target’s sequence .

Physicochemical Properties :

- The target’s polar surface area (~300 Ų estimated) is lower than Rusalatide’s (~600 Ų), implying better solubility but reduced capacity for multi-target engagement.

- L-Tyrosinamide’s topological polar surface area (TPSA) of 300 Ų (calculated) aligns with moderate solubility, comparable to the target peptide .

Biological Activity

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid is a complex peptide composed of multiple amino acids. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound is a peptide consisting of six amino acids: valine, alanine, glutamine, lysine, threonine, and glutamic acid. Its chemical formula is , and it has a molecular weight of approximately 498.63 g/mol. The arrangement of these amino acids contributes to its biological functions and interactions within biological systems.

- Amino Acid Interactions : The specific sequence of amino acids in this peptide influences its interaction with various receptors and enzymes in the body. For instance, the presence of lysine and glutamic acid can facilitate binding to negatively charged sites on proteins or membranes, enhancing cellular uptake and activity.

- Neurotransmitter Modulation : Similar peptides have been studied for their roles in modulating neurotransmitter release. Peptides with similar structures can act as signaling molecules in the central nervous system, potentially influencing mood, cognition, and pain perception .

- Immune Response : Research indicates that certain peptide sequences can enhance immune responses by acting as immunomodulators. This could be relevant for therapeutic applications in autoimmune diseases or infections .

Case Studies

- Antioxidant Properties : A study demonstrated that peptides derived from similar amino acid sequences exhibited significant antioxidant activity, reducing oxidative stress markers in vitro. This suggests potential protective effects against cellular damage .

- Antimicrobial Activity : Another study explored the antimicrobial properties of peptides with comparable structures. Results indicated that these peptides could inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Data Table: Biological Activities

Potential Therapeutic Applications

- Neurodegenerative Diseases : Given its potential role in neurotransmitter modulation, this peptide may be explored for therapeutic strategies in conditions like Alzheimer's disease or Parkinson's disease.

- Infection Control : The antimicrobial properties suggest applications in developing new treatments for bacterial infections, particularly those resistant to current antibiotics.

- Antioxidant Therapies : Its antioxidant capabilities could be harnessed in formulations aimed at reducing oxidative stress-related diseases such as cardiovascular diseases or diabetes.

Q & A

How can I optimize the solid-phase synthesis of L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid to minimize side reactions?

Level: Basic (Synthesis Optimization)

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the standard method, but optimization requires careful selection of protecting groups and coupling reagents. For example:

- Use Fmoc/t-Bu chemistry for side-chain protection, particularly for lysine (Lys) and glutamic acid (Glu), to prevent unwanted deamidation or branching .

- Employ coupling agents like HBTU/HOBt for efficient activation, especially for sterically hindered residues like valine (Val) and threonine (Thr) .

- Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy after each step to detect incomplete reactions early .

What analytical techniques are critical for validating the purity and sequence of this heptapeptide?

Level: Basic (Characterization)

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (+0.1% TFA) to separate impurities. Retention time shifts may indicate incomplete deprotection or truncation .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (±2 Da tolerance). For example, a mismatch in mass could signal oxidation (e.g., methionine) or missed couplings .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to verify stoichiometry .

How can I resolve contradictions in reported bioactivity data for this peptide in cell signaling studies?

Level: Advanced (Data Discrepancy Analysis)

Methodological Answer:

Contradictions often arise from:

- Variability in peptide conformation : Use circular dichroism (CD) to assess secondary structure in buffer conditions mimicking physiological environments (e.g., pH 7.4, 150 mM NaCl) .

- Cell-line specificity : Validate activity across multiple cell lines (e.g., HEK293 vs. RAW264.7) and include positive controls (e.g., known receptor agonists) .

- Batch-to-batch impurities : Re-test activity after rigorous purification (≥95% purity via HPLC) and quantify endotoxin levels if using mammalian systems .

What strategies are recommended for studying this peptide’s interactions with membrane receptors?

Level: Advanced (Functional Studies)

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., GPCRs) on a sensor chip to measure binding kinetics (KD, kon/koff) in real time .

- Fluorescent Labeling : Conjugate the peptide with FITC or TAMRA for confocal microscopy to track cellular uptake and sublocalization .

- Knockdown/CRISPR Models : Silence putative receptor candidates in vitro to confirm specificity (e.g., siRNA targeting TLR4 or integrins) .

How do I troubleshoot low yields during large-scale synthesis of this peptide?

Level: Advanced (Process Chemistry)

Methodological Answer:

Low yields often stem from:

- Aggregation : Incorporate chaotropic agents (e.g., 6 M guanidine HCl) during SPPS to improve solubility of hydrophobic segments (e.g., Val-rich regions) .

- Inefficient cleavage : Optimize the TFA cleavage cocktail (e.g., TFA:thioanisole:EDT:H2O = 90:5:3:2) to minimize side-chain modifications .

- Scale-up effects : Use microwave-assisted SPPS to reduce cycle times and improve coupling efficiency at multi-gram scales .

What computational methods are suitable for predicting this peptide’s tertiary structure and dynamics?

Level: Advanced (Structural Modeling)

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P) to simulate folding in aqueous environments. Focus on salt bridges (e.g., Lys-Glu interactions) and hydrophobic packing .

- Docking Studies : Predict binding poses with receptors using AutoDock Vina. Validate with mutagenesis data (e.g., alanine scanning of key residues) .

- Machine Learning : Apply AlphaFold2 or RoseTTAFold for de novo structure prediction, though experimental validation via NMR or X-ray crystallography is critical .

How can I assess the stability of this peptide under physiological conditions?

Level: Advanced (Preclinical Development)

Methodological Answer:

- Forced Degradation Studies : Incubate the peptide in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, and 48 hours. Common issues include deamidation (Gln, Asn) and oxidation (Met) .

- Serum Stability Assays : Add 10% fetal bovine serum (FBS) to simulate in vivo conditions. Quench with TCA at intervals and quantify intact peptide via HPLC .

- Cyclic Stability : Test under varying temperatures (4°C vs. -20°C) and lyophilization cycles to establish storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.